2-Bromo-1-difluoromethoxy-4-methyl-benzene 2-Bromo-1-difluoromethoxy-4-methyl-benzene
Brand Name: Vulcanchem
CAS No.: 954235-93-9
VCID: VC17529002
InChI: InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3
SMILES:
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

2-Bromo-1-difluoromethoxy-4-methyl-benzene

CAS No.: 954235-93-9

Cat. No.: VC17529002

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-difluoromethoxy-4-methyl-benzene - 954235-93-9

Specification

CAS No. 954235-93-9
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 2-bromo-1-(difluoromethoxy)-4-methylbenzene
Standard InChI InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3
Standard InChI Key JSOULHSRMOUTOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-Bromo-1-difluoromethoxy-4-methylbenzene has the molecular formula C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol . The benzene core is substituted with:

  • A bromine atom at position 2,

  • A difluoromethoxy group (-OCF₂H) at position 1,

  • A methyl group (-CH₃) at position 4.

The spatial arrangement of these groups creates a sterically hindered aromatic system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-1-difluoromethoxy-4-methylbenzene likely involves halogenation and etherification steps. A plausible pathway includes:

  • Methylation: Introducing the methyl group to toluene derivatives.

  • Difluoromethoxy Introduction: Reacting the methyl-substituted benzene with difluoromethylating agents like ClCF₂H or BrCF₂H under basic conditions .

  • Bromination: Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

Example Reaction Scheme:

Toluene derivativeClCF₂H, Base1-Difluoromethoxy-4-methylbenzeneBr2,FeBr32-Bromo-1-difluoromethoxy-4-methylbenzene\text{Toluene derivative} \xrightarrow{\text{ClCF₂H, Base}} \text{1-Difluoromethoxy-4-methylbenzene} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{2-Bromo-1-difluoromethoxy-4-methylbenzene}

Industrial and Laboratory Considerations

  • Solvents: Dichloromethane or chloroform are commonly used for bromination due to their inertness.

  • Catalysts: FeBr₃ enhances regioselectivity during electrophilic substitution.

  • Purification: Techniques like column chromatography or recrystallization ensure high purity (>97%) .

Physicochemical Properties

Thermal and Physical Properties

Data from analogous compounds suggest:

  • Boiling Point: ~167–170°C (similar to 1-(Difluoromethoxy)-4-methylbenzene ).

  • Density: ~1.1–1.2 g/cm³ .

  • Flash Point: ~60–65°C, indicating moderate flammability .

Table 2: Comparative Physicochemical Data

CompoundBoiling Point (°C)Density (g/cm³)Flash Point (°C)
1-(Difluoromethoxy)-4-methylbenzene167.41.161.2
4-Bromo-1-(difluoromethoxy)-2-methylbenzeneNot reported1.2*Not reported

*Estimated based on halogen addition.

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement in SNAr reactions, enabling functionalization at position 2.

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids can form biaryl structures, useful in drug intermediates.

  • Electrophilic Aromatic Substitution: The methyl and difluoromethoxy groups direct incoming electrophiles to specific positions, though steric hindrance may limit reactivity .

Industrial Applications

  • Pharmaceuticals: Serves as a precursor in antipsychotic and antiviral drug synthesis.

  • Agrochemicals: Used to develop herbicides with enhanced metabolic stability due to fluorine content.

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